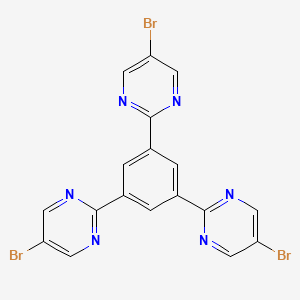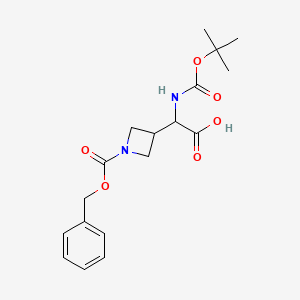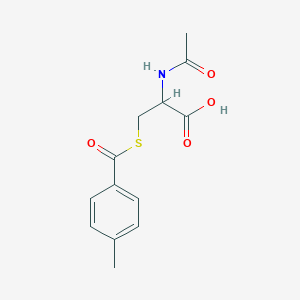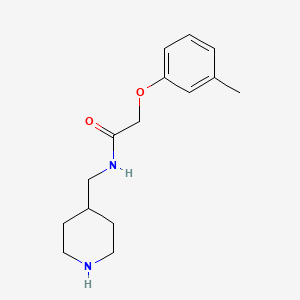
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide moiety, and a piperidin-4-ylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form 2-(3-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl2). The acyl chloride is subsequently reacted with piperidin-4-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学研究应用
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism by which 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy and piperidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
2-(4-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide: Similar structure with a methyl group at the 4-position.
2-(3-chlorophenoxy)-N-(piperidin-4-ylmethyl)acetamide: Chlorine substituent instead of a methyl group.
2-(3-methylphenoxy)-N-(morpholin-4-ylmethyl)acetamide: Morpholine ring replacing the piperidine ring.
Uniqueness
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of the piperidin-4-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18) |
InChI 键 |
RUXCYJNYGAZENR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
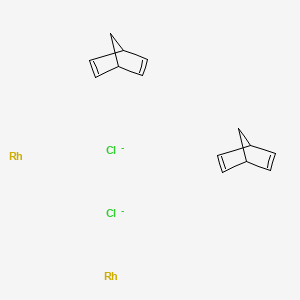
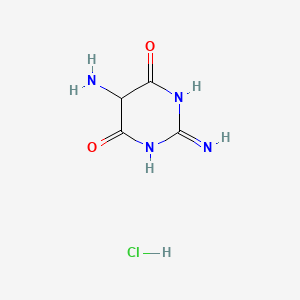
![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12506352.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
